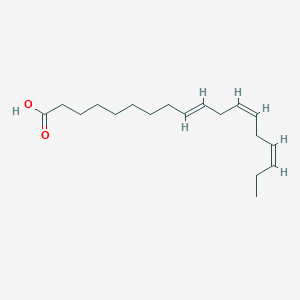

9E,12Z,15Z-octadecatrienoic acid

Description

Structure

3D Structure

Properties

CAS No. |

21661-10-9 |

|---|---|

Molecular Formula |

C18H30O2 |

Molecular Weight |

278.4 g/mol |

IUPAC Name |

(9E,12Z,15Z)-octadeca-9,12,15-trienoic acid |

InChI |

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10H,2,5,8,11-17H2,1H3,(H,19,20)/b4-3-,7-6-,10-9+ |

InChI Key |

DTOSIQBPPRVQHS-FVCZIJCZSA-N |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C/CCCCCCCC(=O)O |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCC(=O)O |

Origin of Product |

United States |

Isomeric Forms and Structural Considerations Within Octadecatrienoic Acids

Geometric and Positional Isomerism of Octadecatrienoic Acids

The complexity of octadecatrienoic acids stems from the various possible arrangements of their three double bonds. Positional isomers differ in the placement of these double bonds. For instance, alpha-linolenic acid has double bonds at the 9th, 12th, and 15th carbon positions, while gamma-linolenic acid's double bonds are located at the 6th, 9th, and 12th positions. wikipedia.orgwikipedia.org Another example is pinolenic acid, with double bonds at the 5, 9, and 12 carbon positions. wikipedia.org

Distinction from Alpha-Linolenic Acid (9Z,12Z,15Z-Octadecatrienoic Acid)

The most direct comparison for 9E,12Z,15Z-octadecatrienoic acid is with the well-known omega-3 fatty acid, alpha-linolenic acid (ALA). wikipedia.org Both share the same molecular formula (C₁₈H₃₀O₂) and the same positions for their double bonds: 9, 12, and 15. larodan.com The critical distinction lies in the geometry of the double bond at the 9th carbon position.

In alpha-linolenic acid, all three double bonds are in the cis configuration, designated as (9Z,12Z,15Z). wikipedia.org This all-cis structure imparts a curved shape to the molecule. In contrast, this compound possesses a trans double bond at the C-9 position, while the double bonds at C-12 and C-15 remain cis. This E,Z,Z configuration results in a different three-dimensional structure compared to the all-Z configuration of ALA. The presence of even one trans bond can alter the fatty acid's physical properties, such as its melting point, and may influence how it is metabolized in the body. nih.gov

| Attribute | This compound | Alpha-Linolenic Acid (ALA) |

|---|---|---|

| Systematic Name | (9E,12Z,15Z)-octadeca-9,12,15-trienoic acid | (9Z,12Z,15Z)-octadeca-9,12,15-trienoic acid |

| Double Bond Positions | 9, 12, 15 | 9, 12, 15 |

| Configuration at C9 | Trans (E) | Cis (Z) |

| Configuration at C12 | Cis (Z) | Cis (Z) |

| Configuration at C15 | Cis (Z) | Cis (Z) |

| Common Name | - | Alpha-Linolenic Acid |

Characterization of Conjugated Octadecatrienoic Acid Isomers

A distinct subclass of octadecatrienoic acids is the conjugated isomers. In these molecules, the double bonds are not separated by a methylene (B1212753) (-CH₂-) group, as is the case for this compound and alpha-linolenic acid. Instead, they feature alternating single and double bonds. wikipedia.org This conjugated system of electrons imparts unique chemical and physical properties to these fatty acids.

Prominent examples of conjugated octadecatrienoic acids include punicic acid and eleostearic acid. Punicic acid, found in pomegranate seed oil, has the structure (9Z,11E,13Z)-octadeca-9,11,13-trienoic acid. ontosight.aiatamanchemicals.comnih.gov Alpha-eleostearic acid, a major component of tung oil, is (9Z,11E,13E)-octadeca-9,11,13-trienoic acid. ontosight.aiwikipedia.orgnih.gov Its isomer, beta-eleostearic acid, is the all-trans form, (9E,11E,13E). wikipedia.org

The conjugated nature of these fatty acids leads to a higher degree of reactivity and a tendency to oxidize. ontosight.ai This property is utilized in industrial applications, such as the use of tung oil as a drying oil in paints and varnishes. ontosight.ai From a structural standpoint, the conjugated double bonds result in a more rigid and planar molecular segment compared to their non-conjugated counterparts.

| Compound Name | Systematic Name | Double Bond System | Primary Natural Source |

|---|---|---|---|

| Punicic Acid | (9Z,11E,13Z)-octadeca-9,11,13-trienoic acid | Conjugated | Pomegranate seed oil ontosight.aiatamanchemicals.com |

| Alpha-Eleostearic Acid | (9Z,11E,13E)-octadeca-9,11,13-trienoic acid | Conjugated | Tung oil ontosight.aiwikipedia.org |

| Beta-Eleostearic Acid | (9E,11E,13E)-octadeca-9,11,13-trienoic acid | Conjugated | Tung oil wikipedia.org |

| This compound | (9E,12Z,15Z)-octadeca-9,12,15-trienoic acid | Non-conjugated | - |

| Alpha-Linolenic Acid | (9Z,12Z,15Z)-octadeca-9,12,15-trienoic acid | Non-conjugated | Flaxseed, chia, hemp oils wikipedia.org |

Metabolic Transformations and Derivatization of 9e,12z,15z Octadecatrienoic Acid Derivatives

Conversion Pathways of Oxylipins

Oxylipins are a diverse family of oxygenated fatty acids derived from polyunsaturated fatty acids like linolenic acid. The initial and rate-limiting step in their biosynthesis is the introduction of a hydroperoxy group by lipoxygenase (LOX) enzymes. While direct studies on (9E,12Z,15Z)-octadecatrienoic acid as a substrate are limited, extensive research on α-linolenic acid provides significant insights into the potential conversion pathways.

One of the primary conversion products is 9-hydroxy-10E,12Z,15Z-octadecatrienoic acid (9-HOTE). Although the substrate in many studies is α-linolenic acid, the resulting product possesses the 10E configuration, indicating a shift in the double bond during the enzymatic process. The formation of 9-HOTE is catalyzed by 9-lipoxygenase (9-LOX). For instance, a recombinant 9R-lipoxygenase from the cyanobacterium Nostoc sp. has been shown to stereoselectively produce 9R-hydroxy-10E,12Z,15Z-octadecatrienoic acid (9R-HOTE) from α-linolenic acid. plos.orgnih.gov This conversion involves the initial formation of a hydroperoxy derivative, 9-hydroperoxy-10E,12Z,15Z-octadecatrienoic acid (9-HPOTE), which is subsequently reduced to the more stable hydroxylated form.

These oxylipins, including 9-HOTE, are not merely metabolic byproducts but are active signaling molecules. In plants, they are involved in regulating developmental processes and orchestrating defense responses against pathogens and herbivores. ontosight.ainih.gov For example, 9-hydroxyoctadecatrienoic acid (9-HOT), a general term for this type of oxylipin, can induce changes in root development in Arabidopsis thaliana. nih.gov

The table below summarizes the key enzymatic conversion of a linolenic acid isomer to a hydroxylated derivative.

| Substrate | Enzyme | Primary Product |

| α-Linolenic Acid ((9Z,12Z,15Z)-Octadecatrienoic Acid) | 9R-Lipoxygenase (Nostoc sp.) | 9R-Hydroxy-10E,12Z,15Z-octadecatrienoic acid (9R-HOTE) |

Enzymatic Modifications of Hydroxylated and Oxo-Octadecatrienoic Acids

The initially formed hydroxylated and oxo-octadecatrienoic acids can undergo further enzymatic modifications, leading to a wider array of bioactive compounds. These modifications can include the introduction of additional functional groups or alterations to the carbon skeleton.

Research on the methyl ester of (10E, 12Z, 15Z)-9-hydroxy-10,12,15-octadecatrienoic acid isolated from Ehretia dicksonii has demonstrated its anti-inflammatory properties. nih.gov This suggests that esterification is one of the potential modifications of these hydroxylated fatty acids.

Furthermore, other related hydroxylated fatty acids, such as (9Z,11E)-13-hydroxy-9,11-octadecadienoic acid and (9Z,11E)-13-oxo-9,11-octadecadienoic acid, also exhibit potent biological activities, highlighting the importance of the position and nature of the oxygen-containing functional group. nih.gov

The following table details an example of an enzymatically modified octadecatrienoic acid derivative and its observed activity.

| Compound | Source | Observed Activity |

| (10E, 12Z, 15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester | Ehretia dicksonii | Anti-inflammatory |

Degradation Pathways and Intermediates

Detailed information specifically on the degradation pathways and intermediates of (9E,12Z,15Z)-octadecatrienoic acid is not extensively documented in the available literature. However, it is generally understood that, like other fatty acids, it would likely undergo degradation through the β-oxidation pathway to generate energy and metabolic intermediates. The presence of trans double bonds might require the action of specific isomerase enzymes for complete degradation.

The oxylipins derived from octadecatrienoic acids are typically transient signaling molecules. Their degradation is a crucial part of regulating their biological activity. While specific enzymes for the degradation of 9-HOTE are not fully characterized, it is plausible that they are metabolized through pathways similar to those for other oxylipins, which can involve further oxidation, reduction, or conjugation to other molecules for detoxification and excretion.

Integration into Complex Lipid Structures

Polyunsaturated fatty acids are fundamental components of cellular membranes, primarily in the form of phospholipids (B1166683), and are also stored as neutral lipids like triacylglycerols. While direct evidence for the incorporation of (9E,12Z,15Z)-octadecatrienoic acid into complex lipids is scarce, studies on its isomers provide some clues.

Research on the methyl and ethyl esters of octadecatrienoic acids suggests that this fatty acid can be present in esterified forms. nih.govtaylorandfrancis.compsu.edu For instance, 9,12,15-octadecatrienoic acid ethyl ester has been identified in plant extracts. taylorandfrancis.compsu.edu The health benefits of a silylated ester of (Z,Z,Z)-9,12,15-octadecatrienoic acid, specifically 9, 12, 15-Octadecatrienoic acid, 2, 3-bis [(trimethylsilyl)oxy] propyl ester, have been noted, indicating its potential for incorporation into glycerol-based lipids. taylorandfrancis.com

The presence of the methyl ester of (9Z,12Z,15Z)-octadecatrienoic acid has been reported in various organisms, including Mikania goyazensis and Solanum tuberosum. nih.gov This indicates that octadecatrienoic acids are readily incorporated into esterified forms in biological systems. It is therefore conceivable that (9E,12Z,15Z)-octadecatrienoic acid, if present, could also be integrated into complex lipid structures, although further research is needed to confirm this.

Molecular Mechanisms and Cellular Biology of 9e,12z,15z Octadecatrienoic Acid and Its Metabolites

Modulation of Cellular Signaling Pathways

(9E,12Z,15Z)-Octadecatrienoic acid, also known as Punicic Acid (PA), influences several key cellular signaling pathways. One of the primary mechanisms involves the inhibition of the nuclear factor kappa-B (NF-κB) pathway. mdpi.com By suppressing NF-κB activation, PA can downregulate the expression of numerous pro-inflammatory genes. mdpi.comnih.gov Additionally, PA has been shown to modulate the p38 Mitogen-Activated Protein Kinase (MAPK) pathway. Specifically, it inhibits the phosphorylation of p38MAPK, which is a critical step in the signaling cascade that leads to inflammatory responses. plos.org

Research has also highlighted PA's ability to interfere with signaling related to cellular stress and survival. For instance, in the context of neurodegenerative diseases, PA is suggested to inhibit the activation of calpain and cyclin-dependent kinase 5 (cdk5). mdpi.com This inhibition can limit the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. mdpi.com

Receptor-Mediated Activities (e.g., Peroxisome Proliferator-Activated Receptor Alpha Activation)

A significant aspect of (9E,12Z,15Z)-octadecatrienoic acid's biological activity is its interaction with Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation. mdpi.comresearchgate.net PA has been identified as a dual agonist for both PPAR-α and PPAR-γ. bohrium.comtandfonline.com

The activation of PPAR-α by PA and its metabolites, such as 9-oxo-10(E),12(Z),15(Z)-octadecatrienoic acid (9-oxo-OTA), is particularly noteworthy. nih.gov Studies in hepatocytes have demonstrated that 9-oxo-OTA activates PPAR-α, leading to the induction of PPAR-α target genes. nih.gov This activation enhances fatty acid uptake and oxidation, which can contribute to the management of dyslipidemia. nih.gov The effects of 9-oxo-OTA on fatty acid metabolism were found to be absent in hepatocytes lacking PPAR-α, confirming the receptor's essential role. nih.gov

Furthermore, PA's activation of PPAR-γ is crucial for its anti-inflammatory and metabolic regulatory effects. bohrium.comnih.gov This activation leads to the suppression of obesity-related inflammation and improved glucose tolerance. bohrium.comtandfonline.comnih.gov The loss of PPAR-γ has been shown to impair these beneficial effects, underscoring the receptor's importance in mediating PA's actions. bohrium.comnih.govnih.gov

Interactions with Intracellular Components (e.g., Cell Membranes)

(9E,12Z,15Z)-octadecatrienoic acid, as a fatty acid, can be incorporated into cellular membranes, potentially altering their physical properties and the function of membrane-associated proteins. Its metabolism leads to the formation of various conjugated linoleic acid (CLA) and conjugated diene (CD) species, which can also be integrated into phospholipids (B1166683) within cell membranes. mdpi.commdpi.com

A crucial interaction at the cellular level is the induction of lipid peroxidation. mdpi.comnih.gov This process, which is the oxidative degradation of lipids, is a key feature of a specific form of programmed cell death called ferroptosis. mdpi.comnih.gov The accumulation of lipid peroxides in cellular membranes, triggered by PA, can lead to cell death, a mechanism that is particularly relevant to its anticarcinogenic properties. mdpi.comnih.govresearchgate.net

Immunomodulatory Effects at the Cellular Level

(9E,12Z,15Z)-octadecatrienoic acid demonstrates significant immunomodulatory properties by influencing the function of various immune cells. In vitro studies using RAW264.7 macrophage cells have shown that PA can activate these cells, leading to an increase in the secretion of immune-related cytokines and enzymes. rsc.org This suggests a role in enhancing the innate immune response. rsc.org

Furthermore, PA has been found to stimulate both CD4+ and CD8+ lymphocyte-mediated immunity, indicating an effect on the adaptive immune system. nih.gov These immunomodulatory effects are linked to its ability to act as an agonist for PPAR-γ and PPAR-δ in immune cells. nih.govnih.gov The activation of these receptors helps regulate immune and inflammatory responses by altering the gene expression involved in cytokine production and immune cell function. mdpi.com

Mechanisms of Anti-Inflammatory Action

The anti-inflammatory effects of (9E,12Z,15Z)-octadecatrienoic acid are multifaceted and involve the modulation of key inflammatory pathways and mediators. A primary mechanism is the suppression of pro-inflammatory gene expression through the inhibition of the NF-κB signaling pathway. mdpi.comnih.gov This leads to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). mdpi.comnih.gov

PA also exerts its anti-inflammatory effects by activating PPAR-α and PPAR-γ. mdpi.com The activation of these receptors can transcriptionally repress the expression of inflammatory genes. nih.gov Additionally, PA has been shown to inhibit the TNF-α-induced priming of reactive oxygen species (ROS) production in neutrophils. plos.org This is achieved by inhibiting the phosphorylation of p47phox, a component of the NADPH oxidase complex, and the upstream kinase p38MAPK. plos.org By blocking the release of myeloperoxidase (MPO) from neutrophils, PA further reduces neutrophil-mediated tissue damage. plos.org A metabolite, (10E,12Z,15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester, has also been identified as an anti-inflammatory compound. nih.govtandfonline.com

Antiviral Properties and Cellular Interference

Research suggests that (9E,12Z,15Z)-octadecatrienoic acid and its derivatives possess antiviral properties. Hydroxylated polyunsaturated fatty acids have demonstrated antiviral activity, with one proposed mechanism being the interference with the binding of a virus to host cell receptors, thereby reducing the viral load. researchgate.net Punicic acid, in particular, has been shown to increase the immune response against viruses, an effect attributed to its immunomodulatory capabilities. nih.gov Further investigation is needed to fully elucidate the specific cellular interference mechanisms.

Anticarcinogenic Mechanisms (e.g., Induction of Ferroptosis)

A key anticarcinogenic mechanism of (9E,12Z,15Z)-octadecatrienoic acid is the induction of ferroptosis, a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides. mdpi.comnih.gov Studies have shown that PA is cytotoxic to various carcinoma cells, including colorectal and hypopharyngeal carcinoma cells. mdpi.comnih.govresearchgate.net

The cytotoxic effect of PA is mediated by its ability to trigger significant lipid peroxidation within the cancer cells. mdpi.comnih.gov The addition of ferroptosis inhibitors has been shown to prevent the cytotoxic effects of PA, confirming the role of this specific cell death pathway. mdpi.comnih.gov Furthermore, combining PA with other polyunsaturated fatty acids, such as docosahexaenoic acid (DHA), can synergistically increase its cytotoxicity towards cancer cells. mdpi.comnih.govresearchgate.net This suggests that PA could act as a ferroptosis-sensitizing agent in cancer therapy. mdpi.comnih.gov

Enzymology and Genetic Regulation of Octadecatrienoic Acid Metabolism

Characterization of Key Enzymes

The initial and rate-limiting step in the metabolism of octadecatrienoic acids into oxylipins is catalyzed by a class of non-heme iron-containing enzymes known as lipoxygenases (LOXs). These enzymes exhibit remarkable substrate specificity and regio- and stereoselectivity, which dictates the type of hydroperoxy fatty acid produced and, consequently, the downstream metabolic cascade.

Lipoxygenases catalyze the dioxygenation of polyunsaturated fatty acids that contain a (1Z,4Z)-pentadiene system. nih.govnih.gov In the context of (9E,12Z,15Z)-octadecatrienoic acid's metabolic precursor, α-linolenic acid ((9Z,12Z,15Z)-octadecatrienoic acid), lipoxygenases introduce molecular oxygen at specific positions, most commonly at carbon 9 or 13.

The structure of lipoxygenases is central to their function and specificity. These enzymes are typically composed of two domains: a smaller N-terminal β-barrel domain and a larger C-terminal α-helical catalytic domain that houses the non-heme iron atom. nih.gov The catalytic domain features a deep, U-shaped substrate-binding pocket. The precise positioning and orientation of the fatty acid substrate within this channel are critical determinants of the reaction's outcome. nih.gov

The regio- and stereospecificity of lipoxygenases are governed by several factors, including the volume of the substrate-binding pocket and the orientation of the fatty acid within it. nih.gov For instance, the orientation of the substrate, whether it enters the active site with its methyl or carboxyl end first, influences which carbon of the pentadiene system is positioned for hydrogen abstraction by the catalytic iron and subsequent oxygen insertion. nih.gov Plant lipoxygenases are broadly classified as 9-LOXs or 13-LOXs based on their primary site of oxygenation on linoleic or α-linolenic acid. nih.gov

A key enzyme in the context of (9E,12Z,15Z)-octadecatrienoic acid is 9-lipoxygenase (9-LOX). This enzyme specifically catalyzes the oxygenation of α-linolenic acid to produce 9(S)-hydroperoxy-(10E,12Z,15Z)-octadecatrienoic acid (9-HPOT). nih.gov The structure of the 9-LOX active site accommodates the substrate in an orientation that favors the abstraction of a hydrogen atom from the C-11 position, leading to the insertion of oxygen at the C-9 position. nih.gov The stereospecificity of the reaction, producing the S-enantiomer, is also a tightly controlled aspect of the enzymatic catalysis.

The substrate specificity of lipoxygenases is not absolute and can be influenced by factors such as pH. nih.gov Some lipoxygenases exhibit dual positional specificity, producing a mixture of 9- and 13-hydroperoxides, with the ratio of the products being dependent on the reaction conditions. nih.gov Furthermore, while α-linolenic acid is a primary substrate, some lipoxygenases can also act on other polyunsaturated fatty acids, with varying degrees of efficiency.

| Enzyme Class | Substrate | Primary Product | Key Structural Determinants of Specificity |

| 9-Lipoxygenase (9-LOX) | α-Linolenic acid | 9(S)-hydroperoxy-(10E,12Z,15Z)-octadecatrienoic acid (9-HPOT) | Substrate orientation in the active site, volume of the substrate-binding pocket. |

| 13-Lipoxygenase (13-LOX) | α-Linolenic acid | 13(S)-hydroperoxy-(9Z,11E,15Z)-octadecatrienoic acid (13-HPOT) | Substrate orientation in the active site, specific amino acid residues lining the binding channel. |

Genetic Engineering of Enzymatic Systems for Specific Isomer Production

The detailed understanding of lipoxygenase structure and function has paved the way for the genetic engineering of these enzymes to produce specific isomers of hydroperoxy and hydroxy fatty acids. By modifying the genetic code of lipoxygenases and expressing them in suitable host organisms, it is possible to create biocatalytic systems for the targeted synthesis of valuable oxylipins.

Site-directed mutagenesis has been a powerful tool in altering the regio- and stereospecificity of lipoxygenases. By changing specific amino acid residues within the substrate-binding pocket, researchers have been able to convert a 15-lipoxygenase into an enzyme with 12-lipoxygenase activity or even force a 5-lipoxygenation reaction by modifying both the enzyme and the substrate. nih.gov These studies have highlighted that the volume of the active site is a critical factor in determining the position of oxygenation. nih.gov For example, reducing the volume of the substrate-binding pocket of a 5-lipoxygenase through site-directed mutagenesis can shift its specificity towards 15-lipoxygenation. nih.gov

A notable example of the application of genetic engineering for the production of a specific octadecatrienoic acid derivative is the use of a recombinant 9R-lipoxygenase (9R-LOX) from the cyanobacterium Nostoc sp. portlandpress.com This enzyme was expressed in Escherichia coli and utilized for the stereo-selective conversion of α-linolenic acid to 9R-hydroxy-10E,12Z,15Z-octadecatrienoic acid (9R-HOTE). portlandpress.com The process was optimized for pH, temperature, and substrate concentration, achieving a high conversion yield. portlandpress.com This demonstrates the potential of using genetically engineered microorganisms as cellular factories for the production of specific fatty acid isomers.

Metabolic engineering of host organisms, such as the yeast Saccharomyces cerevisiae, is another promising strategy. frontiersin.orgnih.gov By introducing heterologous genes for lipoxygenases and other necessary enzymes, and by optimizing the host's metabolic pathways to increase the availability of precursor fatty acids, it is possible to enhance the production of desired oxylipins. frontiersin.orgnih.gov For instance, the expression of a novel C9 position-specific lipoxygenase from rice (r9-LOX1) in a heterologous system could be a viable approach for the in vitro synthesis of 9,10-ketol-octadecadienoic acid, a downstream product of 9-HPOT. nih.gov

Furthermore, the genetic modification of plants to alter their fatty acid and oxylipin profiles is an active area of research. By overexpressing or silencing specific lipoxygenase genes, it is possible to modulate the levels of different octadecatrienoic acid-derived signaling molecules, which can have implications for plant development and defense responses. nih.govnih.gov The transcriptional regulation of fatty acid biosynthesis in plants is complex, involving a network of transcription factors such as LEAFY COTYLEDON1 (LEC1), FUSCA3 (FUS3), and WRINKLED1 (WRI1). nih.govaocs.org Manipulating these regulatory networks could provide another avenue for increasing the production of specific octadecatrienoic acid isomers in transgenic plants.

| Engineering Strategy | Enzyme/System | Target Product | Research Findings |

| Site-Directed Mutagenesis | Mammalian Lipoxygenases | Altered positional specificity (e.g., 12-LOX, 5-LOX) | Altering the volume of the substrate-binding pocket can shift the site of oxygenation. nih.gov |

| Heterologous Expression | 9R-Lipoxygenase from Nostoc sp. in E. coli | 9R-hydroxy-10E,12Z,15Z-octadecatrienoic acid (9R-HOTE) | High conversion yields of α-linolenic acid to 9R-HOTE were achieved under optimized conditions. portlandpress.com |

| Plant Genetic Modification | Endogenous Plant Lipoxygenases | Modified oxylipin profiles | Overexpression or silencing of LOX genes can alter the balance of 9- and 13-LOX-derived products, affecting plant physiology. nih.govnih.gov |

| Metabolic Engineering of Yeast | Saccharomyces cerevisiae | Various fatty acid derivatives | Manipulation of precursor pathways and expression of heterologous enzymes can enhance the production of specific lipids. frontiersin.orgnih.gov |

Biotechnological Strategies for the Production of 9e,12z,15z Octadecatrienoic Acid and Its Derivatives

Enzymatic Production Systems (e.g., Recombinant Lipoxygenases)

Enzymatic production systems provide a highly specific and efficient means of synthesizing derivatives of (9E,12Z,15Z)-octadecatrienoic acid. Recombinant lipoxygenases (LOXs), in particular, have demonstrated significant potential in this area. These enzymes catalyze the dioxygenation of polyunsaturated fatty acids to produce hydroperoxy fatty acids, which can then be converted to their corresponding hydroxy derivatives.

A notable example is the stereoselective enzymatic production of 9R-hydroxy-10E,12Z,15Z-octadecatrienoic acid (9R-HOTE) from α-linolenic acid (ALA) using a purified recombinant 9R-lipoxygenase (9R-LOX) from Nostoc sp. SAG 25.82. mdpi.combiorxiv.org Research has shown that the specific activity of this enzyme is highest with linoleic acid (LA), followed by ALA and then γ-linolenic acid (GLA). mdpi.combiorxiv.org In one study, a total of 75% of the fatty acids (ALA and LA) from a hydrolyzate of commercial perilla seed oil were successfully utilized as substrates for the recombinant 9R-LOX. mdpi.combiorxiv.org

The optimization of reaction conditions is crucial for maximizing product yield and productivity. For the production of 9R-HOTE from ALA using the Nostoc sp. 9R-LOX, the optimal conditions were determined to be a pH of 8.5, a temperature of 15°C, the presence of 5% (v/v) acetone (B3395972) and 0.2% (w/v) Tween 80, with a substrate concentration of 40 g/L ALA and an enzyme concentration of 1 g/L. mdpi.combiorxiv.org Under these optimized conditions, the recombinant 9R-LOX was able to produce 37.6 g/L of 9R-HOTE from 40 g/L of ALA in just one hour, achieving a remarkable conversion yield of 94% and a productivity of 37.6 g/L/h. mdpi.combiorxiv.org When using a hydrolyzate from perilla seed oil as the substrate, the enzyme produced 34 g/L of 9R-HOTE from 40 g/L of ALA within an hour, corresponding to a conversion yield of 85% and a productivity of 34 g/L/h. mdpi.combiorxiv.org These findings highlight the efficiency of recombinant lipoxygenases in producing specific hydroxy derivatives of octadecatrienoic acid. mdpi.combiorxiv.org

Table 1: Optimal Conditions and Yields for Enzymatic Production of 9R-HOTE using Recombinant 9R-LOX

| Parameter | Optimal Value |

| Enzyme Source | Recombinant 9R-lipoxygenase from Nostoc sp. SAG 25.82 |

| Substrate | α-Linolenic Acid (ALA) |

| pH | 8.5 |

| Temperature | 15°C |

| Additives | 5% (v/v) Acetone, 0.2% (w/v) Tween 80 |

| Substrate Concentration | 40 g/L |

| Enzyme Concentration | 1 g/L |

| Production Metrics (Pure ALA) | |

| 9R-HOTE Produced | 37.6 g/L |

| Conversion Yield | 94% |

| Productivity | 37.6 g/L/h |

| Production Metrics (Perilla Seed Oil Hydrolyzate) | |

| 9R-HOTE Produced | 34 g/L |

| Conversion Yield | 85% |

| Productivity | 34 g/L/h |

Microbial Biotransformation and Fermentation Optimization (e.g., Lactic Acid Bacteria)

Microbial biotransformation offers a whole-cell catalyst approach for the production of conjugated fatty acids. Lactic acid bacteria (LAB) have been identified as promising candidates for the conversion of polyunsaturated fatty acids like linoleic acid and α-linolenic acid into their conjugated isomers. nih.govnih.gov The ability of certain LAB strains to perform these biotransformations is linked to a multi-enzymatic system. asm.org

Lactobacillus plantarum has been a particular focus of research in this area. nih.gov For instance, Lactobacillus plantarum AKU 1009a has been shown to produce conjugated trienoic fatty acids from α-linolenic acid, resulting in isomers such as cis-9,trans-11,cis-15-octadecatrienoic acid and trans-9,trans-11,cis-15-octadecatrienoic acid. nih.gov The biotransformation process often involves two key steps: the hydration of the initial fatty acid to a hydroxy fatty acid intermediate, followed by a dehydrating isomerization to yield the final conjugated fatty acid. nih.gov

Fermentation conditions play a critical role in the efficiency of biotransformation. Factors such as pH, temperature, substrate concentration, and fermentation time can significantly influence the production of conjugated fatty acids. mdpi.com For many LAB strains, the optimal temperature for the production of conjugated linoleic acid (CLA) is between 30 and 37°C, with a culture medium pH close to neutral (6.0-6.5). mdpi.com The concentration of the precursor fatty acid added to the medium also needs to be carefully optimized to maximize the yield of the desired conjugated products. conicet.gov.ar

Recent studies have also explored the use of other microorganisms, such as Bifidobacterium lactis, for the production of conjugated fatty acids. In one study, solid-state fermentation of cold-pressed soybean cake with B. lactis under optimized conditions (4% inoculation level, 70% humidity, and a temperature of 37°C) yielded 9-cis, 11-trans-linoleic acid. frontiersin.org This demonstrates the potential of using inexpensive agro-industrial residues as substrates for microbial biotransformation. frontiersin.org

Genetic Engineering of Host Organisms for Enhanced Production

Genetic engineering of microbial hosts has emerged as a powerful strategy to enhance the production of specific fatty acids, including isomers of (9E,12Z,15Z)-octadecatrienoic acid like punicic acid. The oleaginous yeast Yarrowia lipolytica and the model yeast Saccharomyces cerevisiae have been successfully engineered for this purpose. nih.govresearchgate.net

A key genetic modification involves the introduction and expression of a bifunctional fatty acid conjugase/desaturase gene, such as PgFADX from Punica granatum (pomegranate). nih.gov This enzyme can convert linoleic acid into punicic acid. nih.gov To further boost production, various genetic engineering strategies have been employed:

Promoter Optimization: The expression of the PgFADX gene can be enhanced by placing it under the control of strong, inducible promoters. For example, using a strong erythritol-inducible promoter in Y. lipolytica led to a significant increase in punicic acid accumulation. nih.gov

Increasing Precursor Supply: Enhancing the availability of the precursor, linoleic acid, is another effective strategy. This can be achieved by overexpressing genes involved in the fatty acid synthesis pathway, such as the Δ12-desaturase gene (FAD2), which converts oleic acid to linoleic acid. biorxiv.orgnih.gov

Pathway Engineering: A comprehensive approach involves engineering multiple aspects of the lipid metabolism. This includes expressing multiple copies of the fatty acid conjugase gene, engineering the acyl-editing pathway to improve the pool of phosphatidylcholine (a key intermediate in the conversion process), and promoting the assembly of the target fatty acid into triacylglycerols for storage. plos.org

Blocking Competing Pathways: In some engineered strains, the β-oxidation pathway, which is responsible for the degradation of fatty acids, has been blocked to prevent the loss of the desired product. researchgate.net

These genetic modifications have led to substantial improvements in the production of punicic acid. In one study, an engineered strain of Y. lipolytica with multiple genetic optimizations produced 3072.72 mg/L of punicic acid in a fed-batch fermentation, accounting for 6.19% of the total fatty acids. plos.org Similarly, engineered Saccharomyces cerevisiae strains have been developed that can accumulate punicic acid up to 26.7% of their total fatty acids. biorxiv.org

Table 2: Genetic Engineering Strategies for Punicic Acid Production in Yeast

| Host Organism | Genetic Modification Strategy | Key Genes | Outcome |

| Yarrowia lipolytica | Expression of fatty acid conjugase, promoter optimization | PgFADX | Increased punicic acid production to 36.6 mg/L. nih.gov |

| Yarrowia lipolytica | Multi-level engineering: increased precursor supply, multiple gene copies, acyl-editing pathway engineering | PgFADX, FAD2 | Punicic acid accumulation of 3072.72 mg/L in fed-batch fermentation. plos.org |

| Saccharomyces cerevisiae | Gene shuffling of candidate genes for punicic acid synthesis | Various related genes | Punicic acid content of 26.7% of total fatty acids. biorxiv.org |

| Rhodosporidium toruloides | Co-expression of desaturase and conjugase | PgFADX, PgFAD2 | Punicic acid titer of 451.6 mg/L in shake flask. biorxiv.org |

Substrate Engineering for Improved Conversion Yields

Substrate engineering focuses on optimizing the type and availability of the starting materials for the biotechnological production of (9E,12Z,15Z)-octadecatrienoic acid and its derivatives. This can involve both the external supply of precursors and the engineering of the host organism to produce more of the necessary substrate internally.

A common strategy is the direct feeding of precursor fatty acids, such as linoleic acid, into the culture medium. nih.gov This "push" approach ensures that the engineered enzymes have an ample supply of the substrate to convert into the desired product. The concentration of the fed substrate must be carefully controlled, as high concentrations can sometimes be toxic to the microbial cells. nih.gov

Another aspect of substrate engineering is the modification of the host organism's metabolism to increase the endogenous production of the precursor. As mentioned in the genetic engineering section, overexpressing genes like Δ12-desaturase (FAD2) can increase the intracellular pool of linoleic acid, which then becomes readily available for conversion to punicic acid by the introduced conjugase enzyme. biorxiv.orgnih.gov This integrated approach of combining genetic and substrate engineering holds significant promise for achieving high-titer production of (9E,12Z,15Z)-octadecatrienoic acid and its derivatives in a commercially viable and sustainable manner.

Advanced Analytical Approaches for the Structural Elucidation and Quantification of Octadecatrienoic Acid and Its Metabolites

Chromatographic Techniques

Chromatography is a fundamental tool for separating complex mixtures, a critical step in the analysis of octadecatrienoic acid and its metabolites from biological matrices.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For fatty acids like (9E,12Z,15Z)-octadecatrienoic acid, derivatization is typically required to convert them into more volatile forms, commonly as fatty acid methyl esters (FAMEs). uobasrah.edu.iqmdpi.com This process involves heating the lipid extract with a reagent like methanolic NaOH followed by BF3-Methanol. uobasrah.edu.iq The resulting FAMEs are then separated based on their boiling points and polarity on a GC column and subsequently detected and identified by a mass spectrometer. mdpi.comuib.no

GC-MS has been widely used to determine the fatty acid composition of various natural sources, including pomegranate seed oil, where punicic acid is a major component. uobasrah.edu.iqresearchgate.net For instance, GC-MS analysis of pomegranate seed oil has shown punicic acid to be the dominant fatty acid, accounting for a significant percentage of the total fatty acids. researchgate.netresearchgate.net The technique is also capable of identifying other fatty acids present in the sample, providing a comprehensive fatty acid profile. researchgate.netresearchgate.net

Table 1: GC-MS Data for Fatty Acid Analysis

| Compound | Retention Time (min) | Key Fragment Ions (m/z) | Reference |

|---|---|---|---|

| Punicic acid methyl ester | Varies | Not specified | uobasrah.edu.iqresearchgate.net |

| 9,12,15-Octadecatrienoic acid, methyl ester, (Z,Z,Z)- | Not specified | Not specified | nih.govresearchgate.net |

Note: Specific retention times and fragmentation patterns can vary depending on the GC column, temperature program, and MS instrument parameters.

Liquid chromatography-mass spectrometry (LC-MS/MS) and its high-resolution counterpart, ultra-high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UHPLC-qTOF-MS), are indispensable for the analysis of a wide range of metabolites, including those of (9E,12Z,15Z)-octadecatrienoic acid. acs.orgrsc.org These techniques are particularly advantageous for analyzing less volatile and thermally labile compounds that are not amenable to GC-MS without derivatization.

UHPLC-qTOF-MS provides high-resolution mass data, enabling the accurate determination of elemental compositions and facilitating the identification of unknown metabolites. acs.orgmaxapress.comnih.gov This method has been successfully employed to profile macamides and fatty acid derivatives, including various octadecatrienoic acid isomers and their oxidized metabolites like hydroxy- and oxo-octadecatrienoic acids. acs.org The high sensitivity and resolution of UHPLC-qTOF-MS allow for the detection and characterization of a broad spectrum of compounds in complex biological samples. rsc.orgnih.gov

Table 2: LC-MS/MS and UHPLC-qTOF-MS Applications in Octadecatrienoic Acid Analysis

| Analyte/Matrix | Technique | Key Findings | Reference |

|---|---|---|---|

| Macamides and Fatty Acid Derivatives in Maca | UPLC-QTOF-MS | Identification of 9-hydroxy-10E,12Z,15Z-octadecatrienoic acid and 9-oxo-10E,12Z,15Z-octadecatrienoic acid. | acs.org |

| Polyphenols in Pomegranate Peel | UPLC-Q-TOF-MS/MS | Qualitative analysis of various phenolic compounds. | maxapress.com |

Spectroscopic Methods for Structural Characterization (e.g., NMR, HRMS/MS)

While chromatography coupled with mass spectrometry is excellent for separation and initial identification, definitive structural elucidation often requires spectroscopic methods like Nuclear Magnetic Resonance (NMR) and High-Resolution Tandem Mass Spectrometry (HRMS/MS).

NMR spectroscopy provides detailed information about the chemical structure of a molecule, including the connectivity of atoms and their spatial arrangement. researchgate.net For (9E,12Z,15Z)-octadecatrienoic acid and its metabolites, ¹H and ¹³C NMR can be used to determine the position and configuration (cis/trans) of the double bonds, which is crucial for distinguishing between different isomers. researchgate.netnih.gov

HRMS/MS provides highly accurate mass measurements of both the precursor ion and its fragment ions. acs.org This high resolution allows for the confident determination of the elemental composition of a molecule and its fragments, which is invaluable for identifying unknown metabolites. acs.org The fragmentation pattern in an MS/MS spectrum provides clues about the structure of the molecule. For example, in the analysis of fatty acid derivatives, characteristic fragment ions can indicate the position of hydroxyl or keto groups. acs.org

Metabolomic Profiling and Bio-Chemometric Analysis

Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites in a biological system. nih.gov This global approach, when applied to the study of (9E,12Z,15Z)-octadecatrienoic acid, can reveal the full spectrum of its metabolites and how their levels change in response to various stimuli. UHPLC-qTOF-MS is a commonly used platform for untargeted metabolomic profiling due to its broad coverage and high sensitivity. acs.orgrsc.org

The large and complex datasets generated in metabolomics studies are often analyzed using bio-chemometric or multivariate statistical techniques. rsc.org These methods, such as principal component analysis (PCA) and orthogonal partial least squares-discriminant analysis (OPLS-DA), help to identify patterns and significant differences in metabolite profiles between different experimental groups. This approach has been used to study the effects of different drying processes on the chemical profile of maca, including its fatty acid derivatives. acs.org

Molecular Networking for Metabolite Identification

Molecular networking is a powerful computational tool used in metabolomics to visualize and annotate MS/MS data. nih.gov It organizes MS/MS spectra into networks based on their similarity, where nodes represent individual spectra and edges connect similar spectra. nih.gov This approach facilitates the propagation of annotations from known compounds to structurally related unknown compounds within the same network cluster. nih.gov

In the context of (9E,12Z,15Z)-octadecatrienoic acid research, molecular networking can be used to identify novel metabolites by leveraging the fragmentation patterns of known related compounds. acs.org This technique accelerates the process of metabolite identification in complex mixtures, providing a more comprehensive understanding of the metabolic fate of the parent compound. nih.gov

Molecular Docking Analysis for Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. texilajournal.com In the study of (9E,12Z,15Z)-octadecatrienoic acid, molecular docking can be used to investigate its potential interactions with biological targets, such as enzymes and receptors. texilajournal.comtexilajournal.com

For instance, in silico molecular docking studies have been conducted to explore the binding properties of 9,12,15-octadecatrienoic acid with target proteins like caspase-3, suggesting potential mechanisms for its observed biological activities. texilajournal.comtexilajournal.com These computational analyses can provide valuable insights into the structure-activity relationships of the compound and guide further experimental studies. Research has also explored the docking of a dihydroxypropyl ester of 9,12,15-octadecatrienoic acid against dihydropteroate (B1496061) synthase (DHPS). researchgate.net

Ecological Roles and Interspecies Interactions of 9e,12z,15z Octadecatrienoic Acid in Biological Systems

Role in Plant Stress Responses and Defense Mechanisms

Plants, being sessile organisms, have evolved intricate defense systems to cope with a variety of environmental stresses, including attacks from pathogens and herbivores. iastate.eduapsnet.org (9E,12Z,15Z)-Octadecatrienoic acid and its derivatives are key players in these defense responses, acting as signaling molecules and precursors to protective compounds.

When a plant is wounded by an herbivore, it triggers the release of linolenic acid, which then enters the octadecanoid pathway. This biochemical cascade leads to the synthesis of jasmonic acid, a crucial hormone that regulates plant immune responses. wikipedia.org Jasmonic acid and its precursor, 12-oxophytodienoic acid, which is derived from linolenic acid, can induce the production of various defense-related compounds. nih.gov These include proteins that inhibit insect digestion and toxins that deter further feeding. wikipedia.org

In response to pathogen attacks, such as from fungi or bacteria, plants also utilize the octadecanoid pathway to mount a defense. nih.gov The resulting production of antimicrobial compounds, like phytoalexins, helps to inhibit the growth and spread of the invading pathogen. For instance, a derivative of (9E,12Z,15Z)-octadecatrienoic acid, (10E,12Z,15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester, has been identified as a defense substance in some plants against pathogenic fungi. researchgate.net

| Plant Stressor | Role of (9E,12Z,15Z)-Octadecatrienoic Acid and its Derivatives |

| Herbivory | Precursor to jasmonic acid, which induces the production of anti-herbivore compounds. wikipedia.org |

| Pathogen Infection | Precursor to antimicrobial compounds like phytoalexins. nih.gov |

| Wounding | Initiates the octadecanoid signaling cascade leading to defense responses. wikipedia.org |

Interplay in Plant-Microbe Interactions

The influence of (9E,12Z,15Z)-octadecatrienoic acid extends to the complex interactions between plants and microbes. Endophytic fungi, which live within plant tissues without causing disease, can have a symbiotic relationship with their host, often involving chemical exchanges. researchgate.net In some cases, these fungi can produce compounds that benefit the plant's defense.

Research has shown that certain endophytic fungi can produce derivatives of octadecatrienoic acid. For example, (10E,12Z,15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester, a known anti-inflammatory and antifungal compound, has been isolated from plants and is believed to play a role in the plant's defense against pathogenic fungi. researchgate.netnih.gov This suggests a complex interplay where the plant may benefit from the metabolic capabilities of its microbial inhabitants.

Contribution to Plant Communication and Signaling

(9E,12Z,15Z)-Octadecatrienoic acid and its derivatives are integral to both internal and external plant communication. Internally, these molecules act as signals to coordinate defense responses throughout the plant. When one part of a plant is attacked, signals derived from the octadecanoid pathway can travel to other parts, preparing them for a potential threat. wikipedia.org

Externally, plants can release volatile organic compounds (VOCs) derived from fatty acids to communicate with other organisms. wikipedia.org For example, upon herbivore attack, the release of specific VOCs can attract natural enemies of the herbivore, such as parasitic wasps or predatory mites. wikipedia.org While the direct release of (9E,12Z,15Z)-octadecatrienoic acid as a volatile signal is less common, its breakdown products contribute to the blend of VOCs that mediate these tritrophic interactions.

Biosynthesis as Pheromone Precursors in Insects

In the insect world, (9E,12Z,15Z)-octadecatrienoic acid can serve as a precursor in the biosynthesis of sex pheromones. Mating disruption using synthetic pheromones is a key strategy for environmentally friendly pest management. nih.gov Understanding the natural biosynthetic pathways of these pheromones is crucial for their sustainable production.

In some Lepidoptera species, fatty acids like (9E,12Z,15Z)-octadecatrienoic acid are modified through a series of enzymatic reactions, including desaturation and chain-shortening via β-oxidation, to produce the specific pheromone components. nih.gov For instance, research has explored the use of engineered yeast to produce insect sex pheromones, where the expression of specific desaturases and oxidases can convert fatty acid precursors into the desired pheromone molecules. nih.gov

| Insect Pheromone Biosynthesis | Role of (9E,12Z,15Z)-Octadecatrienoic Acid |

| Precursor Molecule | Serves as a starting material for the synthesis of specific pheromone components. nih.gov |

| Enzymatic Modification | Undergoes desaturation and β-oxidation to yield the final pheromone structure. nih.gov |

Emerging Research Avenues and Future Directions in 9e,12z,15z Octadecatrienoic Acid Research

Elucidation of Novel Molecular Regulatory Mechanisms

The health-beneficial properties of 9,12,15-Octadecatrienoic acid and its derivatives are a key area of investigation. taylorandfrancis.com Research has indicated that esters of this acid, such as 9,12,15-Octadecatrienoic acid, 2,3-bis[(trimethylsilyl)oxy]propyl ester, (Z,Z,Z)-(Linolenic acid ester), possess anti-inflammatory, hypocholesterolemic, anti-arthritic, nematicidal, and hepatoprotective properties. taylorandfrancis.com Further studies are focused on understanding the precise molecular pathways through which (9E,12Z,15Z)-octadecatrienoic acid and its related compounds exert these effects. The goal is to uncover novel regulatory mechanisms at the cellular and subcellular levels, which could pave the way for new therapeutic strategies.

Exploration of Undiscovered Bioactive Metabolites and Their Functions

The metabolic products of (9E,12Z,15Z)-octadecatrienoic acid are a promising frontier for discovering new bioactive molecules. For instance, the methanol (B129727) extract of Ehretia dicksonii yielded (10E,12Z,15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester, which was identified as an anti-inflammatory compound. nih.gov This hydroxylated metabolite demonstrated a significant inhibitory effect on TPA-induced inflammation in mouse models. nih.gov Researchers are actively searching for other, yet undiscovered, metabolites of (9E,12Z,15Z)-octadecatrienoic acid and characterizing their biological functions, which could range from anti-inflammatory to other therapeutic activities.

Advancements in Stereoselective and Regioselective Biosynthesis

The precise three-dimensional structure of fatty acid isomers is critical to their biological activity. Therefore, developing methods for the stereoselective and regioselective biosynthesis of compounds like (9E,12Z,15Z)-octadecatrienoic acid is a significant area of research. This involves utilizing enzymes, such as lipoxygenases, to introduce functional groups at specific positions and with specific stereochemistry. For example, research into the selective production of 9R-Hydroxy-10E,12Z,15Z-Octadecatrienoic Acid from α-Linolenic Acid highlights the potential of enzymatic synthesis to create highly specific and bioactive molecules. dntb.gov.ua Advances in this field are crucial for producing pure isomers for research and potential therapeutic applications.

Applications in Functional Lipid Research and Bioengineering

The unique properties of (9E,12Z,15Z)-octadecatrienoic acid and its derivatives make them valuable tools in functional lipid research and bioengineering. This fatty acid is a component of various plant oils and has been identified in numerous organisms. nih.govfatplants.netfatplants.net Its role in biological membranes and as a precursor to other signaling molecules is under investigation. In bioengineering, there is interest in genetically modifying organisms to produce higher levels of specific fatty acids like this one for nutritional or industrial purposes.

Expanding Knowledge of Ecological and Inter-organismal Roles

(9E,12Z,15Z)-octadecatrienoic acid and related compounds play roles in the interactions between different organisms. For example, some fatty acids and their derivatives act as defense compounds in plants or as signaling molecules in insect-plant interactions. Research into the ecological roles of these lipids can provide insights into ecosystem dynamics and may lead to the development of novel, environmentally friendly pest control strategies. The presence of octadecatrienoic acid has been noted in various plant species, suggesting its widespread importance in plant biology and ecology. taylorandfrancis.comresearchgate.net

Development of Advanced Analytical Techniques for Comprehensive Profiling

A deeper understanding of the roles of (9E,12Z,15Z)-octadecatrienoic acid and its metabolites requires sophisticated analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for identifying and quantifying fatty acids and their derivatives in complex biological samples. taylorandfrancis.comresearchgate.net The development of more sensitive and high-throughput analytical methods is ongoing. These advancements will enable more comprehensive profiling of lipidomes, helping researchers to better understand the subtle but significant variations in fatty acid composition in different biological contexts and disease states. The NIST WebBook provides detailed mass spectrometry data for the methyl ester of (Z,Z,Z)-9,12,15-octadecatrienoic acid, which is essential for its accurate identification. nist.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.